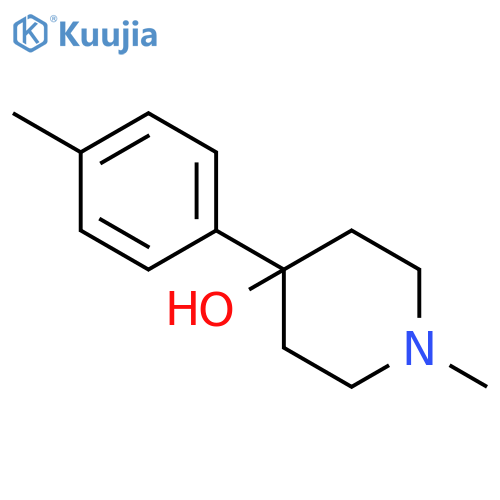Cas no 36887-12-4 (4-Piperidinol, 1-methyl-4-(4-methylphenyl)-)

36887-12-4 structure
商品名:4-Piperidinol, 1-methyl-4-(4-methylphenyl)-
4-Piperidinol, 1-methyl-4-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 4-Piperidinol, 1-methyl-4-(4-methylphenyl)-
- 1-Methyl-4-(4-methylphenyl)piperidin-4-OL
- 36887-12-4
- VQXHLLCGGDWBSL-UHFFFAOYSA-N
- SCHEMBL10424458
- EN300-319779
- 4-hydroxy-4-(4-methylphenyl)-1-methylpiperidine
- Oprea1_136122
-
- インチ: InChI=1S/C13H19NO/c1-11-3-5-12(6-4-11)13(15)7-9-14(2)10-8-13/h3-6,15H,7-10H2,1-2H3
- InChIKey: VQXHLLCGGDWBSL-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 205.146664230Da
- どういたいしつりょう: 205.146664230Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 23.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
4-Piperidinol, 1-methyl-4-(4-methylphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-319779-1.0g |
1-methyl-4-(4-methylphenyl)piperidin-4-ol |
36887-12-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-319779-0.5g |
1-methyl-4-(4-methylphenyl)piperidin-4-ol |
36887-12-4 | 0.5g |
$1770.0 | 2023-02-24 | ||
| Enamine | EN300-319779-5.0g |
1-methyl-4-(4-methylphenyl)piperidin-4-ol |
36887-12-4 | 5.0g |
$5345.0 | 2023-02-24 | ||
| Enamine | EN300-319779-2.5g |
1-methyl-4-(4-methylphenyl)piperidin-4-ol |
36887-12-4 | 2.5g |
$3611.0 | 2023-02-24 | ||
| Enamine | EN300-319779-10.0g |
1-methyl-4-(4-methylphenyl)piperidin-4-ol |
36887-12-4 | 10.0g |
$7927.0 | 2023-02-24 | ||
| Enamine | EN300-319779-0.1g |
1-methyl-4-(4-methylphenyl)piperidin-4-ol |
36887-12-4 | 0.1g |
$1623.0 | 2023-02-24 | ||
| Enamine | EN300-319779-0.05g |
1-methyl-4-(4-methylphenyl)piperidin-4-ol |
36887-12-4 | 0.05g |
$1549.0 | 2023-02-24 | ||
| Enamine | EN300-319779-0.25g |
1-methyl-4-(4-methylphenyl)piperidin-4-ol |
36887-12-4 | 0.25g |
$1696.0 | 2023-02-24 |
4-Piperidinol, 1-methyl-4-(4-methylphenyl)- 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
36887-12-4 (4-Piperidinol, 1-methyl-4-(4-methylphenyl)-) 関連製品
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
